trans-11-Octadecenoic acid

Catalog No.
S1492449
CAS No.
693-72-1
M.F
C18H34O2
M. Wt
282.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-11-Octadecenoic acid

CAS Number

693-72-1

Product Name

trans-11-Octadecenoic acid

IUPAC Name

(E)-octadec-11-enoic acid

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20)/b8-7+

InChI Key

UWHZIFQPPBDJPM-BQYQJAHWSA-N

SMILES

CCCCCCC=CCCCCCCCCCC(=O)O

Synonyms

(E)-11-Octadecenoic Acid; (E)-11-Octadecenoic Acid; (E)-Octadec-11-enoic Acid; 11(E)-Octadecenoic Acid; 11-trans-Octadecenoic Acid; trans-11-Octadecenoic Acid; trans-Vaccenic Acid; trans-Δ11-Octadecenoic Acid

Canonical SMILES

CCCCCCC=CCCCCCCCCCC(=O)O

Isomeric SMILES

CCCCCC/C=C/CCCCCCCCCC(=O)O

Cancer Immunotherapy Enhancement

Specific Scientific Field: Immunology and Oncology

Summary: TVA, a long-chain fatty acid found in meat and dairy products from grazing animals (such as cows and sheep), has been shown to enhance the ability of CD8+ T cells to infiltrate tumors and attack cancer cells. Researchers from the University of Chicago discovered that patients with higher levels of TVA circulating in their blood responded better to immunotherapy. This suggests that TVA could serve as a nutritional supplement to complement clinical cancer treatments .

Methods and Experimental Procedures:

    Compound Library Screening: Researchers assembled a “blood nutrient” compound library consisting of 255 bioactive molecules derived from nutrients. They screened these compounds for their ability to influence anti-tumor immunity by activating CD8+ T cells.

    Evaluation of Candidates: The top six candidates were evaluated in both human and mouse cells. TVA emerged as the most effective nutrient in enhancing anti-tumor immunity.

Results and Outcomes:

Cardiovascular Health

Specific Scientific Field: Cardiology and Lipid Metabolism

Summary: TVA, along with other trans-fatty acids, has been associated with beneficial effects on cardiovascular health. Recent studies suggest that TVA may reduce the incidence of heart disease. It is predominantly found in ruminant products such as milk, beef, and lamb.

Methods and Experimental Procedures:
Results and Outcomes:

Anti-Carcinogenic Effects

Specific Scientific Field: Cancer Biology

Summary: TVA exhibits anti-carcinogenic properties

Methods and Experimental Procedures:
Results and Outcomes:

Trans-11-Octadecenoic acid, commonly known as trans-vaccenic acid, is a monounsaturated fatty acid with the molecular formula C18H34O2. It is characterized by a double bond located at the 11th carbon atom in the trans configuration. This compound is an isomer of oleic acid, differing primarily in the orientation of the double bond, which significantly influences its biochemical properties and biological activities. Trans-11-Octadecenoic acid can be found in various natural sources, including ruminant fats and certain vegetable oils, contributing to its presence in dietary fats.

A recent study suggests TVA may play a role in boosting anti-tumor immunity []. The proposed mechanism involves:

  • Inhibiting an immunoregulatory receptor called GPR43 [].
  • Activating the CREB pathway, which enhances the function of cytotoxic T lymphocytes, immune cells that destroy cancer cells [].
  • This mechanism differs from the action of most dietary trans fats, which are generally linked to inflammation and impaired immunity.

More research is needed to fully understand the mechanism of TVA's potential health benefits.

  • Unlike most trans fats, TVA seems to be well-tolerated and may even have health benefits [].
  • However, more research is required to determine its safety profile at high intake levels.
Typical of unsaturated fatty acids:

  • Hydrogenation: The addition of hydrogen across the double bond can convert trans-11-octadecenoic acid into stearic acid (octadecanoic acid).
  • Oxidation: This fatty acid can be oxidized to form various products, including aldehydes and ketones, particularly under conditions of heat and light.
  • Esterification: It readily reacts with alcohols to form esters, which are significant in the production of biodiesel and other biofuels.
  • Epoxidation: The double bond can be converted into an epoxide using peracids, which has implications for producing bioactive compounds.

Several methods are employed to synthesize trans-11-octadecenoic acid:

  • Chemical Synthesis: Traditional organic synthesis methods involve starting from simpler fatty acids or their derivatives, often utilizing catalytic hydrogenation or dehydrogenation techniques.
  • Biotechnological Approaches: Microbial fermentation processes have been developed to produce trans-11-octadecenoic acid using specific strains of bacteria that can convert saturated fatty acids into unsaturated forms.
  • Extraction from Natural Sources: It can also be isolated from natural fats, particularly those derived from ruminants or certain plant oils.

Trans-11-Octadecenoic acid has several applications:

  • Nutritional Supplements: Due to its potential health benefits, it is included in dietary supplements aimed at improving lipid profiles.
  • Food Industry: It is used as a food additive for enhancing flavor profiles and improving the nutritional quality of fats.
  • Cosmetics and Personal Care Products: Its emollient properties make it suitable for use in skin care formulations.
  • Pharmaceuticals: Research into its anti-carcinogenic properties opens avenues for developing new therapeutic agents.

Studies on trans-11-octadecenoic acid's interactions with other compounds reveal its potential synergistic effects when combined with other fatty acids or bioactive compounds. For instance, it may enhance the bioavailability of certain nutrients or modulate inflammatory responses when included in dietary formulations . Further research is needed to fully elucidate these interactions and their implications for health.

Trans-11-Octadecenoic acid shares structural similarities with several other fatty acids, particularly those with a similar chain length and degree of unsaturation. Here are some comparable compounds:

Compound NameStructure TypeDouble Bond PositionConfigurationUnique Features
Oleic AcidMonounsaturated9CisMost common monounsaturated fat
Cis-11-Octadecenoic AcidMonounsaturated11CisNaturally occurring in many oils
Palmitoleic AcidMonounsaturated9CisFound in fish oils
Linoleic AcidPolyunsaturated9 & 12CisEssential fatty acid

Trans-11-Octadecenoic acid's unique trans configuration at the 11th position distinguishes it from these similar compounds, affecting its biological activity and metabolic pathways.

Ruminant Biohydrogenation Processes

Ruminant biohydrogenation represents the primary natural pathway for trans-11-octadecenoic acid formation, occurring through a multi-step microbial process within the rumen environment [1] [2] [3]. The biohydrogenation pathway involves the sequential transformation of dietary polyunsaturated fatty acids through isomerization and reduction reactions catalyzed by anaerobic ruminal bacteria [4] [5] [6].

The initial step in the biohydrogenation process begins with the isomerization of linoleic acid to produce cis-9,trans-11 conjugated linoleic acid, catalyzed by linoleate isomerase enzymes [7] [5]. This conjugated intermediate subsequently undergoes hydrogenation of its cis double bond, yielding trans-11-octadecenoic acid as the primary monounsaturated product [8] [5] [9]. The final step involves the complete hydrogenation of trans-11-octadecenoic acid to stearic acid, representing the terminal saturated product of the biohydrogenation sequence [10] [9] [11].

Ruminal bacteria involved in biohydrogenation are classified into two distinct functional groups based on their metabolic capabilities [5] [9]. Group A bacteria, primarily represented by Butyrivibrio fibrisolvens, demonstrate the capacity to hydrogenate linoleic acid to trans-11-octadecenoic acid but lack the enzymatic machinery for complete saturation to stearic acid [8] [7]. Group B bacteria, including Butyrivibrio proteoclasticus and related species, possess the necessary reductase enzymes to complete the hydrogenation of trans-11-octadecenoic acid to stearic acid [10] [12].

Table 1: Biohydrogenation Kinetic Parameters for trans-11-Octadecenoic Acid Formation

SubstrateReaction StepVmax (mM/h)Km (mM)Efficiency (%)Primary MicroorganismsReference
Linoleic acid (C18:2)Isomerization to CLA0.62.060-70Butyrivibrio fibrisolvens [4]
α-Linolenic acid (C18:3)Isomerization to conjugated trienoic3.44.385-100Mixed rumen bacteria [4]
Conjugated linoleic acidReduction to trans-11-C18:1Not specifiedNot specified70-95Group A bacteria [5]

The enzymatic kinetics of biohydrogenation demonstrate substrate-specific variations, with α-linolenic acid exhibiting higher maximum velocity compared to linoleic acid [4] [13]. The isomerization reaction shows saturable kinetics following Michaelis-Menten behavior, with apparent Km values of 2.0 mM for linoleic acid and 4.3 mM for α-linolenic acid [4] [13]. The biohydrogenation efficiency ranges from 70-95% for linoleic acid and 85-100% for α-linolenic acid under optimal ruminal conditions [14] [2] [4].

Environmental factors significantly influence biohydrogenation rates and trans-11-octadecenoic acid accumulation [15] [16]. Ruminal pH below 6.0 substantially reduces isomerization efficiency and alters the ratio of trans-10 to trans-11 intermediates [15]. Substrate concentration affects the biohydrogenation pathway, with increasing linoleic acid concentrations leading to saturation of isomerization capacity rather than competitive inhibition [15].

De Novo Biosynthetic Approaches

De novo biosynthesis of trans-11-octadecenoic acid has emerged as a promising biotechnological approach for controlled production of this bioactive fatty acid [17] [18] [19]. Metabolic engineering strategies focus on expressing heterologous fatty acid elongases and desaturases in microbial hosts to establish novel biosynthetic pathways [17] [20].

Saccharomyces cerevisiae has been successfully engineered to produce trans-11-octadecenoic acid through expression of fatty acid elongase from Rattus norvegicus [17] [18]. The elongase enzyme demonstrates substrate specificity for monounsaturated and saturated C16 fatty acids, catalyzing the elongation of palmitoleic acid to produce trans-11-octadecenoic acid [20]. Wild-type Saccharomyces cerevisiae produces negligible amounts of trans-11-octadecenoic acid, but engineered strains achieve yields of 2-3 mg/g dry cell weight [17] [18].

Optimization of the biosynthetic pathway involves multiple strategic modifications to enhance production efficiency [17] [18]. Replacement of the endogenous desaturase Ole1 with a desaturase having specific activity toward palmitoyl-coenzyme A reduces competing oleic acid formation [17]. Overexpression of endoplasmic reticulum chaperones and optimization of cytochrome b5 sources further improve free trans-11-octadecenoic acid production [17]. The fully optimized system achieves trans-11-octadecenoic acid yields of 9.3 mg/g dry cell weight while reducing oleic acid content from 25.2 mg/g to 1.6 mg/g dry cell weight [17] [18].

Table 2: Microbial Species Involved in trans-11-Octadecenoic Acid Biosynthesis

MicroorganismBiosynthetic PathwayProduct YieldKey EnzymeReference
Butyrivibrio fibrisolvens A38Biohydrogenation of linoleic acidHigh CLA productionLinoleate isomerase [7]
Butyrivibrio proteoclasticusFinal hydrogenation to stearic acidComplete conversion to C18:0Reductase enzymes [12]
Lactobacillus plantarum NCUL005Isomerization of linoleic acid26.67% transformation efficiencyLinoleate isomerase [21]
Delacroixia coronata IFO 8586Δ9-desaturation of trans-11-C18:110.5 mg/ml CLA in 7 daysΔ9-desaturase [19]
Saccharomyces cerevisiae (engineered)De novo biosynthesis9.3 mg/g DCWFatty acid elongase [17]
Mixed rumen bacteriaComplete biohydrogenation pathwayVariable depending on conditionsMultiple enzymes [14]

Filamentous fungi represent an alternative platform for trans-11-octadecenoic acid biotransformation [19] [22]. Delacroixia coronata demonstrates efficient conversion of trans-11-octadecenoic acid to conjugated linoleic acid through Δ9-desaturase activity [19]. Under optimized culture conditions containing 33.3 mg/ml trans-11-octadecenoic acid methyl ester, this strain produces 10.5 mg/ml conjugated linoleic acid within 7 days [19] [22].

Lactic acid bacteria provide additional biosynthetic routes through isomerization of linoleic acid precursors [22] [23] [21]. Lactobacillus plantarum strains demonstrate variable transformation efficiencies, with strain NCUL005 achieving 26.67% conversion of linoleic acid to conjugated linoleic acid products [21]. The biohydrogenation pathway in lactic acid bacteria involves membrane-bound linoleate isomerase enzymes that catalyze the initial conjugation step [23].

Bioconversion to Conjugated Linoleic Acid

The bioconversion of trans-11-octadecenoic acid to conjugated linoleic acid represents a critical metabolic transformation with significant biological implications [24] [25] [26]. This conversion occurs primarily through Δ9-desaturase-mediated pathways in both ruminant and human tissues [24] [26] [27].

In ruminant systems, endogenous synthesis of cis-9,trans-11 conjugated linoleic acid from trans-11-octadecenoic acid accounts for the majority of conjugated linoleic acid found in milk fat [26] [28]. Studies using lactating dairy cows demonstrate that 70-95% of milk fat conjugated linoleic acid originates from endogenous synthesis via Δ9-desaturase rather than direct ruminal production [26]. The conversion efficiency reaches approximately 78% under steady-state conditions in mammary tissue [26].

Table 3: Conversion Rates and Enzymatic Parameters for Delta-9 Desaturase-Mediated Pathways

SubstrateProductSystemConversion Rate (%)Time PeriodTissue/LocationReference
trans-11-Octadecenoic acidcis-9,trans-11-CLAHuman subjects19-2442 daysSerum and RBC membranes [27]
trans-11-Octadecenoic acidcis-9,trans-11-CLALactating dairy cows78Steady stateMammary tissue [26]
trans-11-Octadecenoic acidcis-9,trans-11-CLARat tissues30 (CLA enrichment)Not specifiedLiver and mammary gland [25]
cis-11-Octadecenoic acidcis-9,cis-11-octadecadienoic acidHuman subjects<10Not specifiedSerum lipids [24]

The bioconversion process demonstrates tissue-specific variations in conversion efficiency and product distribution [25] [29]. In rodent studies, feeding trans-11-octadecenoic acid results in proportional increases in conjugated linoleic acid concentrations in liver and mammary gland tissues [25]. The conversion reaches saturation at dietary concentrations of 2% trans-11-octadecenoic acid, with higher doses showing plateauing effects [25].

Microbial bioconversion systems offer controlled production of conjugated linoleic acid from trans-11-octadecenoic acid substrates [19] [22]. Filamentous fungi exhibit widespread capacity for this transformation, with Delacroixia coronata selected for optimal production characteristics [19]. The fungal conversion produces predominantly cis-9,trans-11 conjugated linoleic acid (98%) with minimal formation of trans-9,trans-11 isomers (2%) [19] [22].

The enzymatic mechanism involves Δ9-desaturase insertion of a cis double bond at the 9-position of trans-11-octadecenoic acid [30] [31]. Functional assays using yeast expression systems confirm the desaturase activity and demonstrate substrate specificity for the trans-11 isomer [30]. The enzyme shows preference for fatty acyl-CoA substrates over free fatty acids, consistent with endoplasmic reticulum localization [30] [31].

Endogenous Metabolism in Human Systems

Human metabolism of trans-11-octadecenoic acid involves complex absorption, distribution, and biotransformation processes that distinguish it from other fatty acid isomers [32] [33] [34]. Studies using deuterium-labeled trans-11-octadecenoic acid demonstrate comparable absorption efficiency to oleic acid, indicating no significant barrier to intestinal uptake [32].

Following absorption, trans-11-octadecenoic acid exhibits distinct metabolic characteristics compared to conventional fatty acids [32]. The compound shows higher turnover rates in plasma triglycerides and enhanced chain shortening activity, occurring 2-3 times more frequently than oleic acid [32]. Incorporation into plasma phosphatidylcholine occurs at similar rates to oleic acid, but the positional distribution within phospholipid molecules differs substantially [32].

Table 4: Endogenous Metabolism Parameters in Human Systems

Metabolic ProcessRate/EfficiencyLocation/TissueTime CourseClinical SignificanceReference
Absorption and distributionEqual to oleic acidPlasma and lipoproteins48 hours observationNormal absorption [32]
Chain shortening2-3 times greater than oleic acidGeneral metabolismContinuous processEnhanced clearance [32]
Phospholipid incorporationSimilar to oleic acidPhosphatidylcholineSteady incorporationMembrane incorporation [32]
Cholesterol esterificationExtremely lowCholesterol estersMinimal activityLimited storage in cholesterol [32]
Conversion to CLA17-24%Mammary tissue18 hours maximumEndogenous CLA synthesis [29]
Beta-oxidation productsPartial β-oxidation to C16:1Systemic circulationOngoing processAlternative metabolic fate [34]

The conversion of trans-11-octadecenoic acid to conjugated linoleic acid in human systems represents a significant metabolic pathway [24] [27] [29]. Human intervention studies demonstrate conversion rates ranging from 17-24% over extended supplementation periods [27]. Short-term studies (7 days) show conversion rates of approximately 19%, while long-term supplementation (42 days) achieves 24% conversion efficiency [27].

In lactating women, trans-11-octadecenoic acid undergoes endogenous conversion to cis-9,trans-11 conjugated linoleic acid, contributing to the conjugated linoleic acid content of human milk [29]. The conversion reaches maximum enrichment at 18 hours post-ingestion, with less than 10% of total milk conjugated linoleic acid derived from this endogenous synthesis pathway [29].

Beta-oxidation of trans-11-octadecenoic acid produces unique metabolites including trans-palmitoleic acid through partial oxidation [34]. This conversion occurs at an average rate of 17% in human subjects, demonstrating an alternative metabolic fate distinct from complete oxidation [34]. The partial beta-oxidation products may serve as biomarkers for trans-11-octadecenoic acid intake and metabolism [34].

Cholesterol esterification of trans-11-octadecenoic acid occurs at extremely low rates compared to other fatty acids [32]. This limited incorporation into cholesterol esters suggests reduced storage in lipid droplets and altered cellular distribution patterns [32]. The metabolic profile indicates preferential utilization for energy production or membrane incorporation rather than long-term storage [32].

Delta-9 Desaturase-Mediated Conversion Mechanisms

The Δ9-desaturase enzyme system represents the primary mechanism for converting trans-11-octadecenoic acid to biologically active conjugated linoleic acid [26] [30] [31]. This enzymatic pathway demonstrates high substrate specificity and tissue-specific expression patterns that determine conversion efficiency [26] [30].

The molecular mechanism involves the insertion of a cis double bond at the 9-position of trans-11-octadecenoic acid, producing cis-9,trans-11 conjugated linoleic acid [26] [31]. The enzyme operates through a complex involving cytochrome b5 reductase, cytochrome b5, and the desaturase protein itself [31]. The reaction requires molecular oxygen and electrons derived from NADH through the electron transport chain [31].

Substrate specificity studies demonstrate preferential conversion of trans-11-octadecenoic acid over other positional isomers [24] [27]. Human studies show no detectable conversion of trans-10-octadecenoic acid to 10,12-conjugated linoleic acid isomers, indicating strict positional specificity [24]. The cis-11-octadecenoic acid isomer undergoes conversion to cis-9,cis-11-octadecadienoic acid, but at conversion rates less than 10% of the trans-11 isomer [24].

Table 5: De Novo Biosynthetic Production Data

Production SystemGenetic Modificationstrans-11-C18:1 YieldOleic Acid ContentCulture ConditionsReference
Saccharomyces cerevisiae (wild-type)None0 mg/g DCW25.2 mg/g DCWStandard media [18]
S. cerevisiae (engineered with elongase)Rattus norvegicus elongase2-3 mg/g DCW15-20 mg/g DCWGlucose media with supplements [17]
S. cerevisiae (optimized system)Elongase + desaturase replacement9.3 mg/g DCW1.6 mg/g DCWOptimized media + chaperones [17]
Lactobacillus plantarumNative enzymes26.67% transformationNot specifiedLinoleic acid supplemented [21]
Delacroixia coronataNative Δ9-desaturase10.5 mg/mlMinimalTrans-vaccenic acid media [19]
Escherichia coli (recombinant)Heterologous expressionVariable expressionNot specifiedInduction conditions [30]

Tissue distribution of Δ9-desaturase activity shows pronounced differences between organ systems [26] [28]. In ruminants, the enzyme demonstrates high activity in mammary tissue and adipose tissue of lactating animals, with negligible expression in liver tissue [28]. This distribution pattern explains the predominant formation of conjugated linoleic acid in milk fat rather than hepatic conversion [26] [28].

The enzymatic conversion exhibits saturable kinetics consistent with Michaelis-Menten behavior [26]. Inhibition studies using sterculic oil, a specific Δ9-desaturase inhibitor, demonstrate 60-65% reduction in conjugated linoleic acid formation, confirming the essential role of this enzyme in the conversion pathway [26]. The inhibition studies also reveal that endogenous synthesis accounts for approximately 78% of total conjugated linoleic acid in milk fat when corrected for enzyme inhibition [26].

Cellular regulation of Δ9-desaturase activity involves multiple factors including substrate availability, hormonal status, and nutritional state [26] [31]. The enzyme shows increased expression during lactation and responds to dietary fatty acid composition [26]. Supplementation with trans-11-octadecenoic acid enhances enzyme activity and increases conjugated linoleic acid production in mammary tissue [26].

Trans-11-octadecenoic acid, commonly known as vaccenic acid, exerts its biological effects through multiple receptor-mediated signaling pathways. The compound demonstrates a diverse range of receptor interactions, each contributing to distinct physiological outcomes through specialized molecular mechanisms [1] [2] [3].

The primary receptor systems involved in trans-11-octadecenoic acid signaling include G protein-coupled receptors, nuclear receptors, and ion channels. Among the G protein-coupled receptors, GPR43 represents the most significant target, where trans-11-octadecenoic acid functions as an antagonist, effectively blocking the inhibitory effects of short-chain fatty acid ligands [1] [2]. This antagonistic action leads to the subsequent activation of the cyclic adenosine monophosphate-protein kinase A-cAMP response element-binding protein pathway, resulting in enhanced cellular function, particularly in CD8+ T cells [1].

The peroxisome proliferator-activated receptor family constitutes another major class of receptors targeted by trans-11-octadecenoic acid. Both PPAR-α and PPAR-γ subtypes demonstrate partial agonism when exposed to trans-11-octadecenoic acid at concentrations ranging from 30 to 100 μM [4] [5] [3]. This partial agonism results in transcriptional activation of genes involved in lipid metabolism, fatty acid oxidation, and anti-inflammatory responses [4] [5].

GPR40, while belonging to the same G protein-coupled receptor family as GPR43, shows limited interaction with trans-11-octadecenoic acid, with no significant functional effects observed in most studies [6]. Similarly, the CB1 cannabinoid receptor does not demonstrate direct effects when exposed to trans-11-octadecenoic acid, although indirect modulation through endocannabinoid system regulation has been reported [7].

The TRPV1 ion channel represents a potential target for trans-11-octadecenoic acid, based on studies of related octadecanoid compounds that demonstrate calcium influx activation [8]. However, direct evidence for trans-11-octadecenoic acid interaction with TRPV1 remains limited and requires further investigation.

ReceptorTypeEffect of Trans-11-Octadecenoic AcidDownstream SignalingReference Source
GPR43G protein-coupled receptorAntagonism/InactivationcAMP-PKA-CREB activationNature 2023 (Fan et al.)
PPAR-αNuclear receptorPartial agonismTranscriptional activationMultiple studies
PPAR-γNuclear receptorPartial agonismTranscriptional activationMultiple studies
GPR40G protein-coupled receptorNo significant effectNot applicableLimited evidence
CB1G protein-coupled receptorNo direct effectNot applicableLimited evidence
TRPV1Ion channelPotential activationCalcium influxOctadecanoid studies

GPR43 Receptor Antagonism

The antagonistic interaction between trans-11-octadecenoic acid and the GPR43 receptor represents one of the most significant and well-characterized molecular mechanisms identified in recent research [1] [2]. GPR43, also known as Free Fatty Acid Receptor 2, is an immunomodulatory G protein-coupled receptor that typically responds to short-chain fatty acid ligands such as acetate, propionate, and butyrate [9] [10].

Under normal physiological conditions, short-chain fatty acids derived from gut microbiota bind to GPR43 and activate signaling pathways that generally suppress immune cell function, particularly T cell activation [1]. However, trans-11-octadecenoic acid functions as a competitive antagonist at this receptor, effectively blocking the binding and subsequent inhibitory effects of these short-chain fatty acid agonists [1] [2].

The competitive antagonism occurs through direct binding competition at the orthosteric binding site of GPR43. Trans-11-octadecenoic acid demonstrates sufficient affinity to displace short-chain fatty acids from their binding sites, thereby preventing the typical Gi-coupled signaling cascade that would normally suppress cellular activation [1]. This blockade results in the removal of inhibitory constraints on downstream signaling pathways.

When GPR43 signaling is blocked by trans-11-octadecenoic acid, the cell experiences a relief from inhibition, leading to enhanced cyclic adenosine monophosphate accumulation [1]. This increase in cyclic adenosine monophosphate levels subsequently activates protein kinase A, which phosphorylates and activates the cAMP response element-binding protein transcription factor [1] [2].

The functional outcomes of GPR43 antagonism by trans-11-octadecenoic acid are particularly pronounced in CD8+ T cells, where enhanced effector function and improved anti-tumor immunity have been demonstrated [1] [2]. The concentration range for effective GPR43 antagonism corresponds to physiologically relevant levels of trans-11-octadecenoic acid that can be achieved through dietary intake of ruminant-derived foods [1].

The temporal characteristics of GPR43 antagonism by trans-11-octadecenoic acid suggest a sustained effect rather than acute modulation. This prolonged action may be attributed to the incorporation of trans-11-octadecenoic acid into cellular membrane phospholipids, creating a reservoir for continued receptor antagonism [1] [7].

ParameterControl (No Trans-11-Octadecenoic Acid)Trans-11-Octadecenoic Acid TreatmentMechanismReference
Receptor AffinityNormal SCFA bindingCompetitive antagonismCompetitive bindingFan et al. 2023
Signaling PathwaySCFA-activated inhibitionBlocked SCFA signalingSignal transduction blockadeFan et al. 2023
Functional OutcomeSuppressed T cell functionEnhanced T cell functioncAMP pathway activationFan et al. 2023
Concentration RangeN/APhysiological levelsDose-dependentFan et al. 2023
Time CourseN/ASustained effectLong-term modulationFan et al. 2023

cAMP-PKA-CREB Axis Modulation

The cyclic adenosine monophosphate-protein kinase A-cAMP response element-binding protein signaling axis represents a fundamental second messenger system that trans-11-octadecenoic acid modulates through its antagonistic effects on GPR43 [1] [11] [12]. This pathway serves as a critical mediator of cellular responses to various extracellular stimuli and plays essential roles in gene transcription, cellular metabolism, and immune function.

Following GPR43 antagonism by trans-11-octadecenoic acid, cyclic adenosine monophosphate levels increase significantly within target cells [1]. This elevation occurs because the typical Gi-protein coupling of GPR43, which would normally suppress adenylyl cyclase activity and maintain low cyclic adenosine monophosphate levels, is blocked by trans-11-octadecenoic acid binding [1]. The resulting 2-3 fold increase in cyclic adenosine monophosphate concentrations creates the foundation for downstream signaling cascade activation [11] [12].

Protein kinase A activation represents the next critical step in this signaling cascade. When cyclic adenosine monophosphate levels rise, four molecules of cyclic adenosine monophosphate bind to the two regulatory subunits of protein kinase A, causing conformational changes that release the catalytic subunits [13] [11]. These active catalytic subunits then phosphorylate numerous target proteins, including transcription factors, metabolic enzymes, and other regulatory proteins [13] [11].

The cAMP response element-binding protein serves as the primary transcriptional target of activated protein kinase A in this pathway [1] [11] [12]. Protein kinase A phosphorylates cAMP response element-binding protein at serine-133, a modification that significantly enhances its transcriptional activity [11] [12]. This phosphorylation event promotes the binding of cAMP response element-binding protein to cAMP response elements in gene promoters and facilitates the recruitment of transcriptional co-activators [11].

Brain-derived neurotrophic factor represents one of the most important target genes regulated by the phosphorylated cAMP response element-binding protein [11] [12]. Studies have demonstrated 2-4 fold increases in brain-derived neurotrophic factor expression following activation of the cyclic adenosine monophosphate-protein kinase A-cAMP response element-binding protein pathway [11]. This neurotrophic factor plays crucial roles in neuronal survival, synaptic plasticity, and cognitive function [11].

The modulation of this signaling axis by trans-11-octadecenoic acid extends beyond brain-derived neurotrophic factor to include numerous other target genes involved in cellular metabolism, immune function, and stress responses [11] [1]. The enhanced gene expression resulting from cAMP response element-binding protein activation contributes to improved cellular function and enhanced physiological responses [11] [12].

ComponentBaseline LevelTrans-11-Octadecenoic Acid EffectFold ChangeCellular OutcomePhysiological Impact
cAMPLowIncreased2-3x increaseSecond messengerSignal amplification
PKAInactiveActivatedSignificant activationKinase activationProtein phosphorylation
CREBUnphosphorylatedPhosphorylatedEnhanced phosphorylationTranscription factorTranscriptional activation
BDNFLow expressionUpregulated2-4x increaseNeurotrophic factorNeuroplasticity
Target GenesSuppressedEnhancedVariableGene expressionCellular function

PPAR-α and PPAR-γ Activation Mechanisms

Trans-11-octadecenoic acid demonstrates significant interactions with both peroxisome proliferator-activated receptor-α and peroxisome proliferator-activated receptor-γ subtypes, functioning as a partial agonist for both nuclear receptors [4] [5] [3]. These interactions represent direct ligand-receptor binding events that lead to transcriptional activation of target genes involved in lipid metabolism, energy homeostasis, and inflammatory responses.

PPAR-α activation by trans-11-octadecenoic acid occurs primarily in metabolically active tissues such as liver and adipose tissue [4] [5]. In hepatic tissue, PPAR-α activation leads to enhanced expression of genes involved in fatty acid β-oxidation, gluconeogenesis, and lipid metabolism [14] [15]. Studies using concentrations of 30-100 μM trans-11-octadecenoic acid have demonstrated significant upregulation of PPAR-α target genes, including those encoding acetyl-CoA oxidase, carnitine palmitoyltransferase I, and other enzymes critical for fatty acid catabolism [4] [5].

The functional outcomes of PPAR-α activation by trans-11-octadecenoic acid include improved lipid profiles, characterized by reduced plasma triglyceride concentrations and enhanced fatty acid oxidation capacity [4] [5] [16]. In the JCR:LA-cp rat model of metabolic syndrome, dietary supplementation with trans-11-octadecenoic acid resulted in significant improvements in dyslipidemia, with up to 40% reductions in fasting triglyceride levels [16] [3].

PPAR-γ activation represents another important mechanism through which trans-11-octadecenoic acid exerts its biological effects [4] [5] [3]. This nuclear receptor is particularly abundant in adipose tissue and intestinal epithelial cells, where it regulates adipogenesis, insulin sensitivity, and inflammatory responses [4] [3]. Trans-11-octadecenoic acid demonstrates partial agonism at PPAR-γ with similar affinity to established PPAR agonists [4] [5].

In intestinal mucosa, PPAR-γ activation by trans-11-octadecenoic acid leads to enhanced expression of anti-inflammatory genes and suppression of pro-inflammatory mediators [3]. Studies have shown increased mRNA and protein expression of PPAR-γ in the intestinal mucosa of rats fed trans-11-octadecenoic acid, accompanied by reduced expression of inflammatory cytokines such as tumor necrosis factor-α and interleukin-1β [17] [3].

The cardioprotective effects of trans-11-octadecenoic acid involve both PPAR-α and PPAR-γ activation in cardiomyocytes [4] [5]. In vitro studies using concentrations of 30-100 μM trans-11-octadecenoic acid demonstrated suppression of cardiomyocyte hypertrophy in a PPAR-dependent manner [4] [5]. This effect was reversed when PPAR antagonists were applied, confirming the direct role of these nuclear receptors in mediating the cardioprotective actions [4].

The mechanistic basis for PPAR activation by trans-11-octadecenoic acid involves direct binding to the ligand-binding domain of these nuclear receptors [4] [5]. Upon binding, trans-11-octadecenoic acid induces conformational changes that promote coactivator recruitment and enhance transcriptional activity [4]. The partial agonism nature of these interactions suggests that trans-11-octadecenoic acid may provide more balanced and physiologically appropriate activation compared to full synthetic agonists [4] [5].

PPAR SubtypeActivation TypeTarget TissueConcentration (μM)Gene Expression ChangesFunctional OutcomeStudy Model
PPAR-αPartial agonismLiver30-100Lipid metabolism genesImproved lipid profileJCR:LA-cp rats
PPAR-αPartial agonismAdipose tissue30-100Fatty acid oxidationEnhanced fat oxidationJCR:LA-cp rats
PPAR-γPartial agonismIntestinal mucosa30-100Anti-inflammatory genesReduced inflammationJCR:LA-cp rats
PPAR-γPartial agonismCardiomyocytes30-100Hypertrophy suppressionCardioprotectionIn vitro cardiomyocytes

Transcriptional Regulation Effects

Trans-11-octadecenoic acid exerts profound effects on gene expression through multiple transcriptional regulatory mechanisms, resulting in coordinated changes in inflammatory mediators, adhesion molecules, metabolic enzymes, and other functionally important proteins [18] [17] [19] [20]. These transcriptional effects represent the downstream consequences of the various receptor-mediated signaling pathways activated by trans-11-octadecenoic acid.

Anti-inflammatory gene regulation represents one of the most significant transcriptional effects of trans-11-octadecenoic acid [18] [17] [19]. In jejunal mucosa, trans-11-octadecenoic acid treatment results in substantial downregulation of pro-inflammatory cytokines, with tumor necrosis factor-α expression reduced by approximately 50% and interleukin-1β expression decreased by 40% [17] [7]. These reductions occur through PPAR-γ-mediated transcriptional suppression and nuclear factor-κB pathway inhibition [17] [7].

The mechanism underlying anti-inflammatory gene suppression involves the recruitment of transcriptional co-repressors to inflammatory gene promoters following PPAR-γ activation [17]. Trans-11-octadecenoic acid-activated PPAR-γ interferes with the binding of pro-inflammatory transcription factors such as nuclear factor-κB and activator protein-1 to their target gene promoters [17] [7]. This interference results in decreased transcription of inflammatory mediators and enhanced expression of anti-inflammatory genes [17].

Endothelial adhesion molecule regulation represents another important transcriptional target of trans-11-octadecenoic acid [18] [19]. Both intercellular adhesion molecule-1 and vascular cell adhesion molecule-1 demonstrate significant suppression following trans-11-octadecenoic acid treatment, with reductions of 60% and 65% respectively [18] [19]. These effects occur in human microvascular endothelial cells exposed to inflammatory stimuli such as tumor necrosis factor-α and lipopolysaccharide [18] [19].

The suppression of adhesion molecule expression by trans-11-octadecenoic acid involves multiple mechanisms, including direct transcriptional repression and post-translational modifications that reduce protein stability [18] [19]. The anti-adhesive effects contribute to vascular protection and may explain the cardiovascular benefits associated with trans-11-octadecenoic acid consumption [18] [19].

Metabolic enzyme regulation by trans-11-octadecenoic acid involves complex tissue-specific patterns of gene expression [20] [7]. Fatty acid amide hydrolase, an enzyme responsible for degrading bioactive lipid mediators, shows decreased protein abundance by 34% in jejunal mucosa following trans-11-octadecenoic acid treatment [7]. This reduction occurs through post-transcriptional mechanisms, as mRNA levels actually increase, suggesting regulatory control at the level of protein translation or stability [7].

Stearoyl-CoA desaturase 1 represents another metabolically important enzyme affected by trans-11-octadecenoic acid [21] [20]. In mammary epithelial cells, trans-11-octadecenoic acid treatment influences stearoyl-CoA desaturase 1 mRNA expression and affects the broader gene network involved in fatty acid metabolism [21] [20]. These effects contribute to altered lipid composition and metabolic flux in target tissues [20].

The temporal dynamics of transcriptional regulation by trans-11-octadecenoic acid vary depending on the target gene and tissue context [21] [20]. Some effects, such as inflammatory gene suppression, occur relatively rapidly within hours of treatment [18] [17]. Other changes, particularly those involving metabolic enzymes and structural proteins, may require longer exposure periods to achieve maximal effects [20] [7].

The concentration-dependence of transcriptional effects demonstrates that physiologically relevant levels of trans-11-octadecenoic acid can achieve significant gene expression changes [18] [17] [20]. Studies using concentrations ranging from 1-100 μM have demonstrated dose-dependent effects on various target genes, with optimal responses typically observed at concentrations between 30-50 μM [18] [17] [20].

Gene/ProteinRegulationFold ChangeTissue/Cell TypeMechanismPhysiological Impact
TNF-αDownregulated-50%Jejunal mucosaAnti-inflammatoryReduced inflammation
IL-1βDownregulated-40%Jejunal mucosaAnti-inflammatoryReduced inflammation
ICAM-1Suppressed-60%Endothelial cellsAdhesion reductionVascular protection
VCAM-1Suppressed-65%Endothelial cellsAdhesion reductionVascular protection
FAAHProtein decreased-34%Jejunal mucosaPost-transcriptionalEnhanced signaling
SCD1mRNA affectedVariableMammary epithelialMetabolic regulationAltered lipid metabolism

Physical Description

Liquid

XLogP3

6.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

282.255880323 g/mol

Monoisotopic Mass

282.255880323 g/mol

Heavy Atom Count

20

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical solid

Melting Point

44 °C

UNII

GQ72OGU4EV

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

693-72-1
62972-93-4

Wikipedia

Vaccenic_acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Last modified: 08-15-2023
1. J. Santora, D. Palmquist, and K. Roehrig “Trans-Vaccenic Acid Is Desaturated to Conjugated Linoleic Acid in Mice” The Journal of Nutrition, vol.130(2) pp. 208-215, 20002. A. Sener and W. Malaisse “Insulinotropic effects of cis and trans vaccenic acid in rat pancreatic islets stimulated by D-glucose or non-nutrientsecretagogues” Metabolic and Functional Research on Diabetes, vol. 3 pp. 30-31, 20103. Y. Wang et al. “Trans-11 vaccenic acid dietary supplementation induces hypolipidemic effects in JCR:LA-cp rats” Journal of Nutrition, vol. 138(11) pp.2117-2122, 2008

Explore Compound Types